N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide
CAS No.: 2097904-00-0
Cat. No.: VC7635855
Molecular Formula: C17H13F2NO3
Molecular Weight: 317.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097904-00-0 |
|---|---|
| Molecular Formula | C17H13F2NO3 |
| Molecular Weight | 317.292 |
| IUPAC Name | N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C17H13F2NO3/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21) |
| Standard InChI Key | LRDCEGPXAFZHGX-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3 |
Introduction
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzamide moiety and two furan rings. The compound's molecular formula is often reported as C15H14F2N2O2, although some sources may list it as C17H13F2NO3, indicating potential discrepancies in the molecular formula due to different sources or interpretations . This compound belongs to the class of arylated amides and is notable for its fluorine atoms and furan rings, which contribute to its electronic properties and potential reactivity in various chemical contexts.
Synthesis
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide typically involves several key steps, although detailed synthetic protocols are not widely documented. Common reagents for similar reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Potential Applications
While specific biological activity data for N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is limited, compounds with similar structures often exhibit significant biological properties. The interaction of the compound with various biological targets may involve hydrogen bonding and hydrophobic interactions due to its functional groups, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutics targeting enzymes or receptors.
Research Findings
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Antibacterial Activity: Furan derivatives, in general, have shown antibacterial activity against both gram-positive and gram-negative bacteria, contributing to the fight against microbial resistance.
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Biological Interactions: The presence of difluoro substitutions and heterocyclic rings in similar compounds enhances their chemical reactivity and biological interactions, which could be relevant for N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide.
Future Directions
Further studies are necessary to quantify the potency of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide against specific targets or pathways. Its unique structure suggests potential applications in medicinal chemistry, but detailed biological evaluations are needed to explore these possibilities fully.
Comparison with Similar Compounds
These compounds share structural similarities with N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide but exhibit distinct electronic and chemical properties due to their different heterocyclic rings.
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